焦磷酸氢钙

描述

Calcium dihydrogen pyrophosphate is a white, crystalline powder . It is soluble in water and the pH of a 1 in 100 solution is about 4 . It is used in the food industry as a leavening agent to cause baked goods to rise . When combined with an alkali carbonate ingredient, it reacts to produce carbon dioxide and a salt .

Synthesis Analysis

Calcium pyrophosphate can be synthesized by the wet co-precipitation method followed by annealing at different temperatures .Molecular Structure Analysis

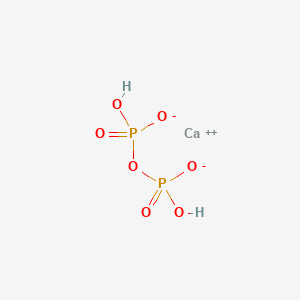

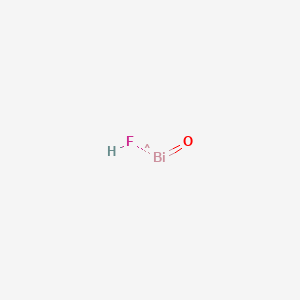

The molecular formula of calcium dihydrogen pyrophosphate is H2CaO7P2 . The stable tetrahydrate was originally reported to be rhombohedral but is now believed to be monoclinic .Chemical Reactions Analysis

The dihydrate, sometimes termed CPPD, can be formed by the reaction of pyrophosphoric acid with calcium chloride . Another reaction involves the degradation of CaHPO4 between 425–490 °C, leading to the formation of calcium pyrophosphate by condensation of orthophosphate groups .Physical And Chemical Properties Analysis

Calcium dihydrogen pyrophosphate is a white, crystalline powder . It is soluble in water and the pH of a 1 in 100 solution is about 4 . The surface area and the DCPA content (present as an impurity) depend on the commercial source of DCPD .科学研究应用

CDPP 主要参与软骨钙化症和假痛风的病理发生,在关节中形成焦磷酸二水钙 (CPPD) 晶体。这会导致假痛风急性或慢性发作,可能涉及无机焦磷酸盐的代谢等因素 (Caswell 等人,1983 年).

已经合成了包括 CDPP 在内的生物学相关晶体,用于与关节炎性焦磷酸二水钙晶体沉积病相关的体外和体内研究 (Mandel 等人,1988 年).

焦磷酸盐和二膦酸盐(包括 CDPP)会影响钙代谢,在治疗低磷酸酶症、假痛风和骨质疏松症等疾病中具有临床应用 (Russell & Fleisch,1975 年).

CDPP 在骨骼和牙齿的关键成分正磷酸钙的结晶和溶解中起作用 (Wang & Nancollas,2008 年).

已经合成了 CDPP 纳米颗粒并对其进行了表征,以作为骨替代材料和金属牙科和骨科植入物的表面涂层 (Vasant & Joshi,2011 年).

在人类和动物中都观察到了 CDPP 晶体相关性关节病(称为假痛风),表明其在医学研究中具有广泛的相关性 (de Haan & Andreasen,1992 年).

CDPP 在假痛风等疾病中的作用及其作为治疗靶点的潜力是持续的研究领域,包括对致病机制和新药靶点的研究 (Ea & Lioté,2009 年).

安全和危害

未来方向

Calcium pyrophosphate is used for creating materials for various purposes, including bone implants . It is also considered as a modifiable matrix . Some ions, which do not violate biocompatibility, are introduced into the powder to control the sintering and properties of bio-ceramics based on calcium pyrophosphate .

属性

IUPAC Name |

calcium;[hydroxy(oxido)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJCUEBBRSCJRP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])OP(=O)(O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2P2O7, CaH2O7P2 | |

| Record name | CALCIUM DIHYDROGEN DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10086-45-0 (Parent), 2466-09-3 (Parent) | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872540 | |

| Record name | Calcium dihydrogen pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals or powder | |

| Record name | CALCIUM DIHYDROGEN DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Calcium dihydrogen pyrophosphate | |

CAS RN |

14866-19-4, 35405-51-7 | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035405517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium dihydrogen pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dihydrogenpyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ACID PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7X6BBX98K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)